7-chloro-N-(3,5-difluorophenyl)quinazolin-4-amine - 477860-67-6

7-chloro-N-(3,5-difluorophenyl)quinazolin-4-amine

Catalog Number: EVT-3118646
CAS Number: 477860-67-6
Molecular Formula: C14H8ClF2N3
Molecular Weight: 291.69
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

7-Chloro-N-(3,5-difluorophenyl)quinazolin-4-amine is a synthetic compound belonging to the class of 2-anilinoquinazolin-4(3H)-one derivatives. This compound has garnered significant interest in scientific research, particularly in the field of virology, due to its demonstrated potential as an antiviral agent against SARS-CoV-2 and MERS-CoV. []

Synthesis Analysis

7-Chloro-N-(3,5-difluorophenyl)quinazolin-4-amine has been synthesized as part of a series of novel 2-anilinoquinazolin-4(3H)-one derivatives. While the specific details of its synthesis are not described in the provided literature, the general approach for synthesizing this class of compounds involves modifications to the 2-anilinoquinazolin-4(3H)-one scaffold. This includes substitutions at the 7-position of the quinazolinone ring (with chlorine in this case) and variations in the aniline moiety (3,5-difluorophenyl in this case). []

Molecular Structure Analysis

The molecular structure of 7-chloro-N-(3,5-difluorophenyl)quinazolin-4-amine consists of a quinazolin-4(3H)-one ring system with a chlorine atom substituted at the 7-position. The aniline moiety attached to the 2-position of the quinazolinone ring is a 3,5-difluorophenyl group. The exact structural details, including bond lengths, bond angles, and spatial arrangement of atoms, would require further investigation using techniques like X-ray crystallography or computational modeling. []

Mechanism of Action

7-Chloro-N-(3,5-difluorophenyl)quinazolin-4-amine exhibits inhibitory activity against SARS-CoV-2 and MERS-CoV by targeting viral entry. [] While the precise molecular mechanism is not fully elucidated, it is suggested that the compound interferes with the interaction between the virus and the host cell receptor, thus preventing the virus from entering the cell.

Applications

The primary scientific application of 7-chloro-N-(3,5-difluorophenyl)quinazolin-4-amine identified in the provided literature is its potential as an antiviral agent against SARS-CoV-2 and MERS-CoV. [] Studies have demonstrated its ability to inhibit viral entry in vitro and improve survival rates in hACE2 transgenic mice infected with SARS-CoV-2.

Afatinib (N-(3-chloro-4-fluorophenyl)-6-nitro-7-((tetrahydrofuran-3-yl)oxy)quinazolin-4-amine)

Compound Description: Afatinib is a potent and irreversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, exhibiting promising biological activities in medicine []. It is used in the treatment of non-small cell lung cancer.

Relevance: Afatinib shares the core quinazolin-4-amine structure with 7-chloro-N-(3,5-difluorophenyl)quinazolin-4-amine. Both compounds have a halogenated aniline substituent at the 4-amine position, with Afatinib possessing a 3-chloro-4-fluorophenyl group and the target compound a 3,5-difluorophenyl group. Additionally, both compounds have a substituent at the 7th position of the quinazoline ring, but differ in their specific functional groups.

N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholino-propoxy)quinazolin-4-amine (Gefitinib)

Compound Description: Gefitinib, marketed as Iressa®, is another selective tyrosine kinase inhibitor for EGFR. It is an orally administered anilinoquinazoline used in cancer chemotherapy for the treatment of lung and breast cancer [].

Relevance: Gefitinib is structurally similar to 7-chloro-N-(3,5-difluorophenyl)quinazolin-4-amine in several key aspects. Both compounds share the quinazolin-4-amine core, a halogenated aniline at the 4-amine position (3-chloro-4-fluorophenyl in Gefitinib and 3,5-difluorophenyl in the target compound), and a substituent at the 7th position of the quinazoline ring. While the specific groups at these positions differ, their overall structural similarity suggests potential for shared or overlapping biological activity.

7-chloro-2-morpholino-N-(pyridin-2-ylmethyl)quinazolin-4-amine

Compound Description: This compound serves as a key intermediate in the synthesis of various C-7-substituted-2-morpholino-N-(pyridin-2-ylmethyl)quinazolin-4-amine derivatives, which were investigated for their antibacterial activity [].

Relevance: This intermediate shares the 7-chloroquinazolin-4-amine core with 7-chloro-N-(3,5-difluorophenyl)quinazolin-4-amine. The key structural difference lies in the substituents at the 2- and 4-amine positions. This intermediate possesses a morpholino group at the 2nd position and a pyridin-2-ylmethyl group at the 4-amine, while the target compound has a 3,5-difluorophenyl group at the 4-amine and no substituent at the 2nd position.

N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine (AZD0530)

Compound Description: AZD0530 is a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor []. It exhibits excellent pharmacokinetics and in vivo activity, showing promising potential as an anti-cancer agent.

Relevance: AZD0530 and 7-chloro-N-(3,5-difluorophenyl)quinazolin-4-amine belong to the same chemical class of anilinoquinazolines. Both share the core quinazolin-4-amine structure with an aniline substituent at the 4th position, although the aniline groups themselves differ in their substitution patterns. This shared chemical class and structural similarity indicate a potential for shared or related biological activities.

N-(4-chloro-3-fluorophenyl)-7-methoxy-6-(3-morpholino-propoxy)quinazolin-4-amine

Compound Description: This compound is a related substance of Gefitinib, synthesized and characterized for quality control purposes in the production of Gefitinib [].

Relevance: This compound is structurally very similar to both Gefitinib and 7-chloro-N-(3,5-difluorophenyl)quinazolin-4-amine. It shares the core quinazolin-4-amine structure with all three compounds. The key differences lie in the halogen substitution pattern on the aniline ring at the 4th position. This compound has a 4-chloro-3-fluorophenyl substituent, Gefitinib has a 3-chloro-4-fluorophenyl, and the target compound has a 3,5-difluorophenyl group. The presence of a 7-methoxy group and a 6-(3-morpholinopropoxy) group further relates it to Gefitinib. These close structural similarities highlight the variations possible within the anilinoquinazoline class while maintaining a similar core structure.

7-Chloro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-one (Compound 1)

Compound Description: This compound is a derivative of 2-anilinoquinazolin-4(3H)-one and has shown promising inhibitory activity against SARS-CoV-2 and MERS-CoV in vitro []. In vivo studies in mice demonstrated its ability to improve survival rate and reduce viral load in the lungs, making it a potential oral antiviral drug candidate.

Relevance: Compound 1 shares the 7-chloroquinazolin-4(3H)-one core with 7-chloro-N-(3,5-difluorophenyl)quinazolin-4-amine. Both compounds feature a halogenated aniline substituent at the 2nd position, though the specific halogenation pattern differs. Compound 1 has a 3,5-dichlorophenyl group, while the target compound has a 3,5-difluorophenyl group at the 4-amine position. This structural similarity, particularly in the presence of the halogenated aniline, suggests the possibility of shared or overlapping biological activities.

Properties

CAS Number

477860-67-6

Product Name

7-chloro-N-(3,5-difluorophenyl)quinazolin-4-amine

IUPAC Name

7-chloro-N-(3,5-difluorophenyl)quinazolin-4-amine

Molecular Formula

C14H8ClF2N3

Molecular Weight

291.69

InChI

InChI=1S/C14H8ClF2N3/c15-8-1-2-12-13(3-8)18-7-19-14(12)20-11-5-9(16)4-10(17)6-11/h1-7H,(H,18,19,20)

InChI Key

YFMRINVRTVKWFO-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Cl)N=CN=C2NC3=CC(=CC(=C3)F)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.